Superior D2 Receptor Affinity of Fluphenazine vs. Low-Potency Antipsychotics
Fluphenazine exhibits a high affinity for dopamine D2 receptors, with a binding affinity in the low nanomolar range (<20 nM), which is characteristic of high-potency typical antipsychotics. This stands in contrast to low-potency agents like chlorpromazine, which require significantly higher doses to achieve comparable D2 occupancy [1]. This difference in D2 affinity is a primary determinant of the distinct clinical profiles of these agents [2].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | <20 nM (high affinity) |
| Comparator Or Baseline | Chlorpromazine (low affinity, exact Ki not stated for direct comparison, but classified as low-potency) |
| Quantified Difference | Qualitative class difference: high-potency vs. low-potency |
| Conditions | In vitro radioligand binding assay in corpus striatum brain membranes |
Why This Matters
High D2 affinity enables therapeutic efficacy at lower milligram doses, reducing the non-specific, off-target side effects (e.g., sedation, anticholinergic effects) associated with high doses of low-potency agents like chlorpromazine.
- [1] Hamik A, Peroutka SJ. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. Cancer Chemother Pharmacol. 1989;24(5):307-10. Fluphenazine displayed high affinity (<20 nM) for dopamine D2 receptors in corpus striatum. View Source
- [2] eFundi. FKLG 312 1-1 P 2021. Chlorpromazine and Periciazine have a low degree of potency and little EPS, whereas Fluphenazine has a higher potency and more EPS. View Source
